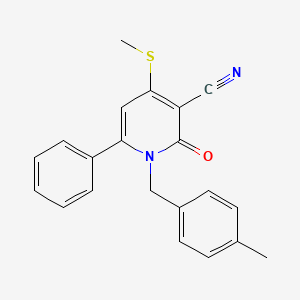

1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Description

1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a substituted dihydropyridine derivative characterized by a 4-methylbenzyl group at position 1, a methylsulfanyl group at position 4, and a phenyl group at position 6. This scaffold is part of a broader class of 2-pyridone derivatives, which are known for diverse biological activities, including antioxidant, antibacterial, and antitumor properties .

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-15-8-10-16(11-9-15)14-23-19(17-6-4-3-5-7-17)12-20(25-2)18(13-22)21(23)24/h3-12H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONAPNFCXJFJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CC(=C(C2=O)C#N)SC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with significant potential in pharmacology. With the molecular formula C21H18N2OS and a molecular weight of approximately 346.45 g/mol, this compound features a pyridine ring and various functional groups that contribute to its biological activities. Notably, it has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), which is crucial in inflammation and pain pathways.

Chemical Structure and Properties

The compound's structure includes:

- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

- Methyl sulfanyl group : Contributes to its unique chemical properties.

- Carbonitrile group : Enhances its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H18N2OS |

| Molecular Weight | 346.45 g/mol |

| Boiling Point | 508.4 ± 50.0 °C (predicted) |

| Density | 1.25 ± 0.1 g/cm³ |

COX-2 Inhibition

Research suggests that this compound acts as a selective inhibitor of COX-2. This enzyme is involved in the inflammatory response, and selective inhibitors are sought after for their reduced gastrointestinal side effects compared to traditional NSAIDs.

Mechanism of Action :

The compound binds to the active site of COX-2, inhibiting its activity and thereby reducing the production of pro-inflammatory prostaglandins. This mechanism positions it as a candidate for developing anti-inflammatory medications.

Antimicrobial Properties

In addition to COX-2 inhibition, this compound may exhibit antimicrobial properties. Preliminary studies indicate effectiveness against various pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the efficacy of this compound.

Table 2: Comparative Biological Activity

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo... | COX-2 Inhibition | TBD |

| Compound A (similar structure) | Antibacterial | 10.5 |

| Compound B | Urease Inhibition | 5.0 |

| Compound C | Acetylcholinesterase Inhibition | 3.0 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

*Abbreviations: Cl = chloro, MeS = methylsulfanyl, CN = carbonitrile, Br = bromo, MeO = methoxy.

Key Findings

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (EWGs) at position 6 (e.g., 4-bromophenyl in ) correlate with higher antioxidant activity (79.05% vs. ascorbic acid’s 82.71%) compared to electron-donating groups (e.g., methoxyphenyl at 17.55% activity) . The target compound’s phenyl group at position 6 may result in moderate activity unless compensated by other substituents.

- Methylsulfanyl at position 4 is conserved across analogs, likely contributing to electron effects or hydrogen bonding capacity .

Steric and Lipophilic Considerations: The 4-methylbenzyl group at position 1 balances lipophilicity and steric hindrance compared to bulkier substituents like 4-tert-butylbenzyl (), which may impede molecular interactions .

Metabolic Stability :

- Trifluoromethyl groups (e.g., in ) improve metabolic stability due to resistance to oxidative degradation, whereas methylsulfanyl groups may undergo oxidation to sulfoxides/sulfones, altering activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.